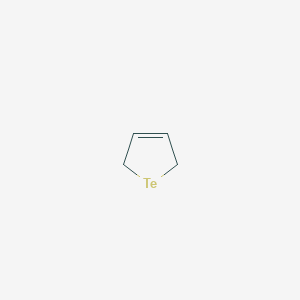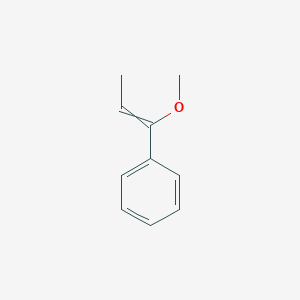
Tetra-tert-butyldisiloxane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra-tert-butyldisiloxane-1,3-diol is a silicon-based compound characterized by its unique structure, which includes two silicon atoms bonded to tert-butyl groups and hydroxyl groups. This compound is known for its strong intramolecular steric interactions, making it an interesting subject of study in the field of organosilicon chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Tetra-tert-butyldisiloxane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of tri-tert-butylsilane and di-tert-butylchlorosilane with silver nitrate. This reaction yields the desired compound along with penta-tert-butyldisiloxanol . Another method involves the condensation of two molecules of di-tert-butylsilanediol or the co-condensation of di-tert-butylsilanediol with tri-tert-butylsilanol in the presence of p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of silver nitrate and p-toluenesulfonic acid as catalysts in these reactions is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
Tetra-tert-butyldisiloxane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl groups make it reactive towards oxidizing agents, while its silicon atoms can participate in reduction and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the silicon-oxygen bonds.
Substitution: Halogenating agents such as silicon tetrachloride can substitute the hydroxyl groups with halogen atoms.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, such as hexa-tert-butyl-3,3-dichlorotrisiloxane when reacted with silicon tetrachloride .
科学研究应用
Tetra-tert-butyldisiloxane-1,3-diol has several applications in scientific research:
Biology: Its unique structure and reactivity make it a valuable tool for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of tetra-tert-butyldisiloxane-1,3-diol involves its ability to form strong intramolecular steric interactions. These interactions influence the compound’s reactivity and stability. The hydroxyl groups can participate in hydrogen bonding, while the silicon atoms can engage in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry .
相似化合物的比较
Similar Compounds
Tetramethyl-1,3-disiloxanediol: This compound has a similar structure but with methyl groups instead of tert-butyl groups.
Penta-tert-butyldisiloxanol: Formed during the synthesis of tetra-tert-butyldisiloxane-1,3-diol, it has an additional tert-butyl group.
Uniqueness
This compound is unique due to its strong intramolecular steric interactions, which are not as pronounced in similar compounds. This makes it particularly interesting for studying steric effects in chemical reactions and for applications requiring high stability and reactivity .
属性
CAS 编号 |
74010-26-7 |
|---|---|
分子式 |
C16H38O3Si2 |
分子量 |
334.64 g/mol |
IUPAC 名称 |
ditert-butyl-[ditert-butyl(hydroxy)silyl]oxy-hydroxysilane |
InChI |
InChI=1S/C16H38O3Si2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h17-18H,1-12H3 |
InChI 键 |
VJQDPAQVJXFUOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C(C)(C)C)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

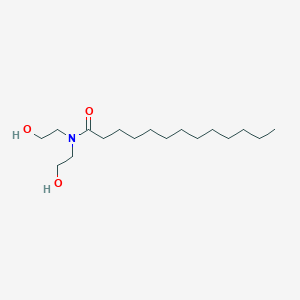
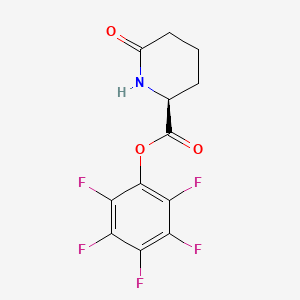
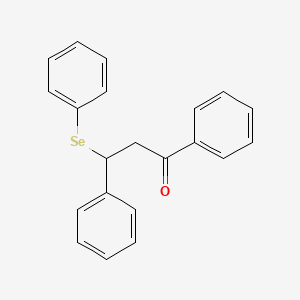
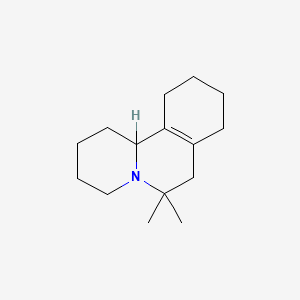
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
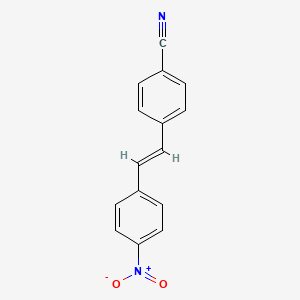
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
